4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a dimethylamino group at the 4’ position and a carbonitrile group at the 3 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Introduction of Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent such as copper(I) cyanide.
Industrial Production Methods
In industrial settings, the production of 4’-(Dimethylamino)[1,1’-biphenyl]-3-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Dimethylamino)[1,1’-biphenyl]-3-carboxylic acid
- 4’-(Dimethylamino)[1,1’-biphenyl]-3-hydroxy
- 4’-(Dimethylamino)[1,1’-biphenyl]-3-methoxy
Uniqueness
4’-(Dimethylamino)[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the dimethylamino and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]benzonitrile |
InChI |
InChI=1S/C15H14N2/c1-17(2)15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-10H,1-2H3 |
InChI Key |
XTINPDZMYTYPQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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